Mrs 3777 hemioxalate

Description

Overview of Purinergic Signaling and Adenosine (B11128) Receptor Subtypes

Purinergic signaling is a fundamental system involving the synthesis, release, action, and inactivation of purines, primarily ATP and adenosine wikipedia.orgfrontiersin.org. These molecules bind to specific membrane receptors, known as purinoceptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for nucleotides) wikipedia.orgfrontiersin.orgfrontiersin.orgnih.gov. The P1 receptors, or adenosine receptors (ARs), consist of four distinct subtypes: A1, A2A, A2B, and A3 frontiersin.orgnih.govunife.itguidetopharmacology.orgmultispaninc.comnih.govwikipedia.orge-century.usacs.orgmdpi.com. These receptors are characterized by their varied affinities for adenosine, the types of G proteins they couple to, and the downstream signaling pathways they activate unife.it.

Specifically, the A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels unife.itacs.orgnih.gov. In contrast, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production unife.ite-century.usacs.org. The distinct distribution and signaling profiles of these subtypes underpin their diverse physiological and pathological roles throughout the body guidetopharmacology.orgmultispaninc.comwikipedia.org.

Significance of Adenosine A3 Receptors in Physiological and Pathophysiological Contexts

The Adenosine A3 Receptor (A3AR) holds particular interest due to its unique characteristics and involvement in various disease states. Unlike other adenosine receptor subtypes, A3AR is often overexpressed in inflammatory and cancer cells, making it a prominent target for therapeutic intervention unife.itresearchgate.net. Its roles are multifaceted and can be context-dependent, exhibiting dual effects in conditions such as ischemia, inflammation, and cancer, where it can be protective or detrimental, pro-inflammatory or anti-inflammatory, and pro-tumoral or anti-tumoral unife.itnih.gov.

In the cardiovascular system, A3AR activation has been shown to contribute to reducing damage during pathological states like ischemic heart disease, heart failure, and hypertension mdpi.com. Within the immune system, A3ARs are expressed on various immune cells and play a role in modulating inflammatory responses mdpi.comresearchgate.net. Furthermore, A3ARs are implicated in processes within the central nervous system (CNS), including neuroprotection, neurodegeneration, cell proliferation, and cell death nih.govwikipedia.orgexplorationpub.com. Its involvement in inflammation also positions it as a target for autoimmune diseases and cancer e-century.usresearchgate.net.

Historical Context of Adenosine Receptor Antagonist Development

The journey of developing adenosine receptor modulators began with early observations of the effects of methylxanthines, such as caffeine (B1668208) and theophylline, which act as non-selective adenosine receptor antagonists unife.itwikipedia.orgnih.gov. As research progressed, particularly from the 1980s and 1990s, the distinct roles of the four adenosine receptor subtypes became clearer, driving the need for more selective ligands unife.itguidetopharmacology.orgnih.govnih.govwikipedia.orgnih.govresearchgate.net. This pursuit aimed to isolate the specific therapeutic benefits associated with modulating individual receptor subtypes while minimizing off-target effects and improving safety profiles unife.itguidetopharmacology.orge-century.usmdpi.comnih.govnih.govresearchgate.net. The development of selective A3AR antagonists emerged as a critical area, with various chemical classes being explored to achieve high affinity and subtype selectivity nih.govresearchgate.net.

Rationale for Academic Research on Selective Adenosine A3 Receptor Antagonists

The rationale for academic research into selective Adenosine A3 Receptor antagonists like MRS 3777 hemioxalate stems from the A3AR's significant involvement in pathological processes and the inherent complexity of its signaling unife.itresearchgate.netnih.gov. Given its overexpression in inflammatory and cancerous cells, A3AR presents a compelling target for novel therapeutic strategies unife.itresearchgate.net. The dual nature of A3AR signaling, where its activation can lead to opposing outcomes depending on the cellular context, underscores the necessity for precise modulation. Selective antagonists are crucial for dissecting these complex roles and for developing targeted therapies for conditions such as asthma, glaucoma, inflammatory disorders, and certain types of cancer e-century.usmdpi.comnih.govnih.govarvojournals.orgresearchgate.net. By blocking the action of endogenous adenosine at the A3AR, these antagonists can potentially counteract specific pathological cascades, offering a refined approach to disease management.

Structure

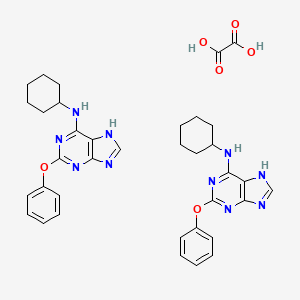

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclohexyl-2-phenoxy-7H-purin-6-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOKMZZMQHZKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology of Mrs 3777 Hemioxalate

Mechanism of Action as an Adenosine (B11128) A3 Receptor Antagonist

MRS 3777 hemioxalate functions as a selective antagonist of the Adenosine A3 Receptor (A3AR) mdpi.comwikipedia.orgnih.govnih.govnih.govplos.orgresearchgate.netresearchgate.netuniprot.orgcanfite.commolnova.comscbt.com. Adenosine receptors, including A3AR, are a family of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine, a ubiquitous endogenous signaling molecule acs.orgunife.it. As an antagonist, this compound binds to the A3AR, preventing the binding and activation of adenosine or its agonists at this specific receptor subtype bio-rad.com. This blockade inhibits the initiation of downstream signaling cascades normally triggered by A3AR activation. The A3AR is known to couple with both Gi/o and Gq proteins, influencing various cellular processes mdpi.comwikipedia.orgresearchgate.netuniprot.orgcanfite.comacs.orgunife.itmdpi.comcvphysiology.com.

Receptor Selectivity Profile of this compound

The pharmacological utility of this compound is significantly defined by its selectivity for the A3AR over other adenosine receptor subtypes.

Affinity for Adenosine A3 Receptors

This compound exhibits high affinity for the Adenosine A3 Receptor wikipedia.orgnih.gov. This high affinity is quantified by its binding affinity constant (Ki), which has been reported to be 47 nM nih.gov. This value indicates a strong interaction between the compound and the A3AR target.

Comparative Selectivity Against Adenosine A1, A2A, and A2B Receptors

Beyond its affinity for the A3AR, this compound demonstrates a notable degree of selectivity. It displays over 200-fold selectivity when compared against the adenosine A1, A2A, and A2B receptor subtypes nih.gov. This high selectivity is crucial for ensuring that the compound's pharmacological effects are primarily mediated through the A3AR, minimizing off-target interactions with other adenosine receptor family members.

Downstream Intracellular Signaling Pathways Modulated by this compound

As an antagonist, this compound modulates the intracellular signaling pathways initiated by A3AR activation by blocking these processes. The A3AR is known to engage with specific G protein families, influencing key signaling molecules like adenylyl cyclase and phospholipase C.

G Protein Coupling and Adenylyl Cyclase Activity

Adenosine A3 receptors are primarily coupled to Gi/o proteins mdpi.comresearchgate.netuniprot.orgcanfite.comacs.orgunife.itmdpi.comcvphysiology.com. Upon activation by an agonist, the Gi protein complex associated with the A3AR typically inhibits adenylyl cyclase (AC) activity mdpi.comuniprot.orgcanfite.comunife.itcvphysiology.com. This inhibition leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn can decrease the activity of protein kinase A (PKA) mdpi.comunife.it. By blocking the A3AR, this compound prevents the agonist-induced Gi protein-mediated inhibition of adenylyl cyclase, thereby counteracting the downstream effects on cAMP and PKA glpbio.com.

Modulation of Phospholipase C (PLC) Activity

In addition to coupling with Gi proteins, Adenosine A3 receptors can also interact with Gq proteins mdpi.comwikipedia.orgcanfite.commdpi.comcvphysiology.com. This Gq coupling pathway can lead to the activation of phospholipase C (PLC) mdpi.comwikipedia.orgnih.govnih.govcanfite.comunife.itbio-rad.commdpi.comcvphysiology.combmbreports.org. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) nih.govnih.govbio-rad.combmbreports.org. IP3 facilitates the release of intracellular calcium (Ca2+), while DAG can activate protein kinase C (PKC) nih.govnih.govbio-rad.combmbreports.org. As an antagonist, this compound would block the agonist-induced activation of the Gq protein-PLC pathway, thereby preventing the subsequent generation of IP3 and DAG and the associated downstream signaling events.

Data Table 1: Receptor Affinity and Selectivity for this compound

| Receptor Subtype | Affinity (Ki) | Selectivity (Fold vs. A1, A2A, A2B) |

| Adenosine A3 | 47 nM | >200-fold |

Compound List:

this compound

Adenosine

Adenosine A1 Receptor

Adenosine A2A Receptor

Adenosine A2B Receptor

Adenosine A3 Receptor

IB-MECA

MRS 1067

MRS 1191

MRS 1220

MRS 1177

MRS 1186

CF-101

CP-532,903

ZM 241385

SCH 58261

KF-26777

VUF8507

PSB11 hydrochloride

N6-Benzyl-5'-ethylcarboxamido adenosine

APNEA

Theophylline

Involvement in Rho/Rac1 Pathways

Extensive review of available scientific literature did not yield direct information or research findings detailing the specific involvement or interaction of this compound with the Rho/Rac1 signaling pathways. While Rho GTPases, including Rac1, are crucial regulators of cellular dynamics, cytoskeletal organization, cell migration, and gene expression mdpi.commdpi.comnih.govnih.govresearchgate.net, and this compound is identified as an adenosine A3 receptor antagonist, no published studies were found that establish a direct mechanistic link or functional relationship between this compound and the Rho/Rac1 signaling cascade.

Compound List

this compound

Adenosine A3 Receptor (A3-R)

Adenosine A1 Receptor

Adenosine A2A Receptor

Adenosine A2B Receptor

Ras

RhoA

Rac1

Cdc42

Raf/MAPK

PI3K/AKT

Tiam1

Serum Response Factor (SRF)

Nuclear Factor κB (NFκB)

c-JUN N-terminal kinase (JNK)

p38 mitogen-activated protein kinase

Integrins

Wnt signaling pathway

p67phox

NADPH oxidase

Synthetic Methodologies for the 2-Phenoxy-6-(cyclohexylamino)purine Core

The synthesis of the 2-phenoxy-6-(cyclohexylamino)purine core structure is foundational for developing a range of adenosine receptor ligands. While specific synthetic routes for this exact core in relation to this compound are not detailed in the provided search results, general strategies for purine (B94841) derivative synthesis are well-established. These often involve building the purine ring system from simpler precursors or modifying existing purine scaffolds. For instance, the synthesis of various purine derivatives, including those with substitutions at the C2 and C6 positions, is a common approach in medicinal chemistry to explore structure-activity relationships d-nb.infomdpi.comdiva-portal.orgnih.gov. The development of such cores typically involves nucleophilic substitution reactions or coupling chemistries to introduce the desired phenoxy and cyclohexylamino groups onto the purine skeleton.

Rational Design Strategies for Adenosine A3 Receptor Antagonist Analogs

Rational design strategies for adenosine A3 receptor (A3AR) antagonists often leverage knowledge of the receptor's binding site and the structure-activity relationships (SAR) of known ligands nih.govnih.govresearchgate.netmdpi.com. A key principle in designing A3AR antagonists from agonist scaffolds is the modification of structural features, particularly on the ribose moiety, to reduce or abolish receptor activation while retaining high binding affinity researchgate.netmdpi.com.

Several structural features have been identified as critical for A3AR interaction and selectivity:

N6-substituents: Modifications at the N6 position, such as benzyl (B1604629) groups, have been shown to influence affinity and selectivity. Halogen substitution at the 3-position of the N6-benzyl ring, for example, has been observed to increase A3AR affinity and selectivity nih.govnih.govnih.gov.

C2-substituents: Substitutions at the C2 position of the purine ring, such as halogens or aryl groups, are crucial for activity and can dictate selectivity among adenosine receptor subtypes d-nb.infomdpi.comdiva-portal.orgnih.govroyalsocietypublishing.org.

Ribose moiety modifications: Alterations to the ribose group, including 4'-thio substitutions or the introduction of ring constraints like the (N)-methanocarba system, can convert agonists into antagonists or partial agonists by reducing their efficacy nih.govresearchgate.netmdpi.com. The 2'-hydroxyl group appears to be more essential for A3AR activation than the 3'-hydroxyl group researchgate.net.

Molecular modeling and computational approaches, such as homology modeling and docking, play a vital role in guiding these design strategies by predicting binding modes and identifying key interactions within the receptor pocket scienceopen.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.combiorxiv.orgunipd.itroyalsocietypublishing.orgbiorxiv.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, affect its interaction with the A3AR. These studies aim to identify specific structural determinants responsible for affinity and selectivity.

Identification of Key Structural Determinants for A3 Receptor Affinity and Selectivity

SAR studies have revealed that specific regions of purine derivatives are critical for their interaction with the A3AR. For adenosine analogs, modifications at the N6 and C2 positions of the adenine (B156593) base, as well as alterations to the ribose moiety, are particularly influential nih.govnih.govresearchgate.netresearchgate.net.

N6-position: Bulky substituents at the N6 position, such as benzyl groups, generally increase binding affinity at A1 and A3 adenosine receptors d-nb.infonih.govunife.it. The N6-benzyl substituent, especially with a halogen at the 3-position, has been noted to enhance both affinity and selectivity for the A3AR nih.govnih.gov.

C2-position: Substitution at the C2 position is also a key determinant. For example, the presence of a chlorine atom at the C2 position of IB-MECA (2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide) increased its A3AR affinity and selectivity nih.govunife.it. Aryl groups at the C2 position have also been found to be crucial for activity in various purine scaffolds mdpi.comdiva-portal.orgroyalsocietypublishing.org.

Ribose Moiety: Modifications to the ribose moiety, such as 4'-thio substitution or the introduction of ring constraints (e.g., (N)-methanocarba), can significantly impact efficacy and lead to antagonist activity nih.govresearchgate.netmdpi.com. The 2'-hydroxyl group of the ribose is more essential for A3AR activation than the 3'-hydroxyl group researchgate.net.

Influence of Substituent Modifications on Pharmacological Activity

The pharmacological activity of purine derivatives as A3AR ligands is highly sensitive to subtle chemical changes. For instance, introducing a bulky substituent on the N6 amino group of adenine derivatives can increase potency and selectivity for A3AR d-nb.infounife.it. Similarly, specific aryl substituents at the C2 position of purine scaffolds are critical for high affinity and selectivity mdpi.comdiva-portal.org.

Studies on related purine derivatives have shown that:

A proton at N-9 increases potency, while a methyl group at N-9 generally leads to less potent but more selective compounds mdpi.comdiva-portal.org.

The presence of an aryl unit at C-2 is crucial for activity mdpi.comdiva-portal.org.

Modifications that introduce steric constraints or reduce the hydrogen-bonding capacity of the ribose moiety can convert agonists into antagonists researchgate.netmdpi.com. For example, 4'-truncation of the ribose moiety can reduce efficacy, leading to antagonist or partial agonist activity mdpi.com.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR))

Computational methods are indispensable tools for understanding and predicting SAR, enabling the rational design of new A3AR ligands.

Molecular Docking: This technique involves fitting potential drug molecules into the known or modeled structure of the A3AR to predict binding modes and affinities. Docking studies have identified key interactions within the A3AR binding site, such as hydrogen bonding with residues like Asn250 and pi-pi interactions with Phe168 scienceopen.comroyalsocietypublishing.orgnih.govresearchgate.netroyalsocietypublishing.orgbiorxiv.org. These interactions provide insights into which structural features are essential for potent binding. For example, docking studies have helped rationalize the binding of various purine derivatives, including those with aryl substituents at C2, by identifying interactions with specific amino acid residues in the receptor pocket royalsocietypublishing.orgresearchgate.net.

Quantitative Structure-Activity Relationships (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By analyzing various physicochemical and topological descriptors, QSAR studies can identify key structural features that contribute to A3AR affinity and selectivity nih.govmdpi.comresearchgate.netnih.govresearchgate.netijprajournal.comresearchgate.net. For instance, QSAR models have indicated that electrostatic, steric, and hydrogen-bonding factors, related to the size, shape, and type of inhibitor, are crucial for blocking the A3AR researchgate.net. QSAR studies on triazolo[5,1-i]purine derivatives have shown that activity is positively influenced by aromatic R2 substituents conjugated with the triazole nucleus, contributing significantly to selectivity researchgate.netijprajournal.com.

These computational approaches, when combined with experimental biological data, provide a powerful framework for the iterative design and optimization of novel A3AR ligands, including potential analogs of this compound.

Compound Name Table

In Vitro Research Methodologies for Mrs 3777 Hemioxalate Investigation

Cell-Based Assay Systems for Adenosine (B11128) A3 Receptor Activity

Cell-based assays are fundamental for evaluating the activity of MRS 3777 hemioxalate by observing its effects within a cellular context. These systems allow for the measurement of receptor modulation and subsequent cellular responses.

Ligand Binding Assays (e.g., Radioligand Competition Binding)

Ligand binding assays are critical for determining the affinity and selectivity of this compound for the A3AR. Radioligand competition binding assays involve incubating cells or cell membranes expressing the A3AR with a known radiolabeled ligand (e.g., [125I]AB-MECA) in the presence of varying concentrations of the test compound, this compound nih.gov. The displacement of the radioligand by this compound allows for the calculation of its binding affinity (Ki) tocris.comnih.gov. Studies have reported a high affinity for this compound, with a Ki value of 47 nM for the human A3 receptor, demonstrating over 200-fold selectivity compared to A1, A2A, and A2B receptors tocris.com.

Functional Assays (e.g., cAMP Modulation Assays, Calcium Mobilization Assays)

Functional assays assess the ability of this compound to modulate A3AR-mediated signaling pathways. The A3AR is typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels nih.gov. Therefore, cAMP modulation assays can be employed to measure the antagonistic effect of this compound on agonist-induced decreases in cAMP. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+) levels nih.gov. Calcium mobilization assays can detect the ability of this compound to block agonist-induced increases in intracellular calcium. While specific functional data for this compound in these assays are not detailed in the provided snippets, these methods are standard for characterizing A3AR antagonists.

Utilization of Recombinant Cell Lines Expressing Adenosine Receptors (e.g., CHO Cells)

Recombinant cell lines engineered to stably express specific adenosine receptor subtypes, such as Chinese Hamster Ovary (CHO) cells, are widely used for the pharmacological characterization of ligands. These systems provide a controlled environment to study the interaction of this compound with the A3AR without interference from other receptor subtypes glpbio.comnih.gov. For example, MRS-1191, another A3AR antagonist, showed an IC50 of 120 nM in CHO cells expressing the human A3 receptor glpbio.com. This demonstrates the utility of such cell lines for quantifying the activity of A3AR modulators like this compound.

Application of Primary Cell Cultures (e.g., Human Mast Cells)

Primary cell cultures, such as human mast cells, offer a more physiologically relevant system for studying A3AR function, as these cells endogenously express the receptor frontiersin.org. Mast cells are known to play significant roles in inflammatory processes, and the A3AR is implicated in modulating their activity frontiersin.org. While specific studies using this compound in primary human mast cells are not detailed, the known involvement of A3AR in mast cell degranulation and inflammatory responses suggests these cells would be relevant for investigating the functional consequences of this compound's antagonism in a native cellular environment.

Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Platforms)

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip platforms, are emerging tools for studying ligand-receptor interactions in more complex, tissue-like environments. These models can better recapitulate the in vivo microenvironment, providing insights into how this compound might behave in a more integrated biological system. While specific applications of these advanced models for this compound are not explicitly mentioned in the provided literature, their general utility in drug discovery for studying receptor pharmacology in a more complex context is acknowledged frontiersin.org.

Biochemical Approaches for Receptor-Ligand Interaction Analysis

Beyond cell-based assays, biochemical approaches provide direct evidence of receptor-ligand interactions. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the kinetics and thermodynamics of this compound binding to purified A3AR or its fragments. Mass spectrometry (MS) under non-denaturing conditions is also a powerful biochemical tool that can identify protein-ligand complexes and determine their stoichiometry and binding affinities nih.gov. These methods offer a direct biophysical characterization of the interaction between this compound and the A3AR, complementing cellular data.

Data Table: Binding Affinity of this compound for Adenosine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (Fold vs. A3AR) |

| Adenosine A3AR | 47 nM | - |

| Adenosine A1AR | > 9.4 nM (selectivity > 200-fold) | > 200 |

| Adenosine A2AAR | > 9.4 nM (selectivity > 200-fold) | > 200 |

| Adenosine A2BAR | > 9.4 nM (selectivity > 200-fold) | > 200 |

Note: Selectivity is calculated based on the reported Ki values, indicating that this compound exhibits significantly higher affinity for the A3AR compared to other adenosine receptor subtypes.

Fluorescence Correlation Spectroscopy (FCS) in Membrane Environment Studiespicoquant.com

Fluorescence Correlation Spectroscopy (FCS) is a powerful biophysical technique used to study molecular dynamics and interactions within a sample by analyzing fluctuations in fluorescence intensity nih.gov. This method is particularly adept at examining the behavior of molecules in complex environments, such as biological membranes researchgate.netpicoquant.com. FCS operates by detecting fluorescence from a very small observation volume, typically on the order of femtoliters, which is defined by the diffraction-limited spot of a confocal microscope nih.gov. As fluorescently labeled molecules diffuse into and out of this volume, they cause fluctuations in the detected fluorescence signal. The temporal autocorrelation function of these fluctuations provides quantitative information, including the concentration of fluorescent particles and their average diffusion times nih.govscbt.com.

In the context of this compound, FCS can be employed to study its interactions within membrane environments. By labeling the compound or relevant membrane components, researchers can determine its diffusion coefficients, partitioning behavior within lipid bilayers, and potential interactions with membrane proteins or lipids researchgate.net. Techniques like scanning FCS (sFCS) can further enhance spatial resolution, allowing for detailed mapping of molecular distributions and dynamics within membranes scbt.com. This approach is crucial for understanding how the compound's structure and properties influence its behavior and efficacy in a cellular context, potentially revealing insights into its mechanism of action at the membrane interface picoquant.com.

Molecular Biology Techniques in Adenosine Receptor Expression and Functionscbt.com

Molecular biology techniques are essential for elucidating the role of this compound in relation to adenosine receptors, particularly the Adenosine A3 receptor (A3-R). As a selective antagonist, this compound's primary function is to block the activity of the A3-R scbt.commolnova.commedchemexpress.comfishersci.commolnova.com. Techniques such as quantitative polymerase chain reaction (qPCR) or Western blotting can be used to assess the expression levels of A3-R mRNA and protein in various cell types or tissues scbt.com. This helps in understanding where and to what extent the receptor is present, providing a basis for studying the compound's effects.

Furthermore, functional assays are critical for evaluating the impact of this compound on A3-R signaling pathways. These can include measuring changes in intracellular signaling molecules (e.g., cyclic AMP levels), receptor-ligand binding assays, or reporter gene assays that are coupled to A3-R activation or inhibition scbt.com. For instance, by treating cells expressing A3-R with this compound, researchers can quantify the degree to which it antagonizes the effects of A3-R agonists. Techniques like radioligand binding assays can confirm the compound's affinity and selectivity for the A3-R, while cell-based assays can demonstrate its functional consequences, such as reversing agonist-induced cellular responses molnova.com.

Virtual Screening and Computational Drug Repurposing Methodologiesuu.nlnih.govnih.govfrontiersin.org

Virtual screening and computational drug repurposing are powerful in silico approaches used to identify potential therapeutic agents or new applications for existing compounds kaist.ac.kr. Virtual screening involves using computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This can be achieved through structure-based methods, which use the known three-dimensional structure of the target protein, or ligand-based methods, which rely on the properties of known active molecules.

Drug repurposing, or repositioning, leverages existing drugs for new therapeutic indications, significantly accelerating the drug development process kaist.ac.kr. Computational drug repurposing often employs virtual screening techniques to predict new targets or indications for known drugs. For this compound, these methodologies could be applied to:

Identify Novel Targets: Virtual screening could be used to identify other proteins or biological targets with which this compound might interact, potentially revealing new therapeutic avenues beyond its known activity as an A3-R antagonist uu.nl.

Optimize Existing Leads: Computational methods can assist in the optimization of compounds like this compound by predicting modifications that could enhance affinity, selectivity, or pharmacokinetic properties.

Drug Repurposing: By screening extensive libraries of approved drugs against the A3-R or related pathways, computational methods might identify existing medications that could act as A3-R antagonists or modulators, or conversely, identify new uses for this compound itself if it shows efficacy in other disease models kaist.ac.kr.

These computational strategies, often involving docking simulations and molecular dynamics, help prioritize compounds for experimental validation, thereby reducing the time and cost associated with traditional drug discovery.

Preclinical in Vitro Studies Involving Mrs 3777 Hemioxalate

Evaluation of MRS 3777 Hemioxalate in Cellular Models of Disease Pathophysiology

The compound this compound, as an antagonist of the A3 adenosine (B11128) receptor, has been explored in various cellular models to understand its potential therapeutic implications.

Adenosine signaling, mediated through its receptors, significantly influences immune cell function and the release of inflammatory mediators. While this compound is an antagonist of the A3AR, studies on A3AR activation provide context for its potential role. Activation of A3AR has been shown to promote the degranulation of rat mast cells both in vitro and in vivo physiology.org. Furthermore, A3AR activation can lead to the activation of human mast cells, triggering the upregulation of growth factors, cytokines, and chemokines frontiersin.org. Conversely, A3AR agonists have been reported to inhibit the production and release of inflammatory cytokines such as TNF-α, IL-6, and IL-1 by downregulating the NF-κB signaling pathway nih.gov. Adenosine signaling through A1R and A3R can also activate opposing signaling pathways in immune cells compared to A2A and A2B receptors mdpi.com.

This compound has been included in screening studies aimed at identifying inhibitors of the Zika virus (ZIKV) M protein, which functions as a viroporin mdpi.comfrontiersin.orgnih.govmdpi.com. In these screens, compounds are evaluated for their potential to inhibit viral activity. This compound was identified as a compound with a notable glide score in such evaluations, suggesting its potential interaction with ZIKV M protein targets.

Table 1: Screening Data for Compounds in Zika Virus M Protein Viroporin Inhibition Studies

| Rank | Compound Name | Catalog Number | Glide Score | Receptor Target (if specified) |

| 12 | This compound | 2403 | -6.964 | A3 antagonist |

| 13 | Thiamet G | 4390 | -6.079 | O-GlcNAcase inhibitor |

| 14 | Abacavir hemisulfate | 4148 | -5.894 | Reverse transcriptase inhibitor |

| 15 | DDR1-IN-1 | 5077 | -5.99 | DDR1 inhibitor |

| 16 | Fexofenadine hydrochloride | 2429 | -5.859 | H1 receptor antagonist |

Note: Data is compiled from screening results in studies investigating Zika virus M protein viroporin inhibitors mdpi.comfrontiersin.orgnih.govmdpi.com. Glide score is a measure of predicted binding affinity.

Specific preclinical in vitro studies directly assessing the compound this compound in neuroinflammatory cell models were not identified in the reviewed literature. While adenosine receptors, in general, are known to play roles in neuroinflammation and neurodegenerative diseases physiology.orgijnrd.orgfrontiersin.orgsemanticscholar.org, direct experimental data for this compound in this context is not available from the provided sources.

Investigations in Cellular Models of Viral Infections (e.g., Zika Virus)

Receptor Desensitization and Internalization Dynamics

The desensitization and internalization of adenosine receptors are critical regulatory mechanisms that influence cellular responses to adenosine. For the A3 adenosine receptor (A3AR), these processes are particularly rapid. Upon exposure to agonists, A3AR undergoes swift desensitization and internalization, often occurring within minutes unife.itresearchgate.netnih.govmdpi.com. This rapid desensitization can be therapeutically significant, potentially mimicking the effect of antagonist occupancy researchgate.netnih.gov. The internalization process is typically mediated by G protein-coupled receptor kinases (GRKs) and involves the binding of arrestin proteins, which leads to the uncoupling of the receptor from G proteins and subsequent internalization via clathrin-coated pits researchgate.netmdpi.com. Following agonist removal, A3ARs can recycle back to the cell surface, allowing for resensitization mdpi.com. Prolonged agonist exposure can lead to receptor downregulation and a slower restoration of receptor levels mdpi.com.

Interactions with Other Purinergic Signaling Components within Complex Cellular Environments

As an antagonist of the A3 adenosine receptor, this compound interacts with the purinergic signaling network. Adenosine receptors, including A3AR, are coupled to G proteins; specifically, A3AR typically couples to Gi/o proteins, which inhibit adenylate cyclase activity, thereby reducing intracellular cyclic AMP (cAMP) levels unife.itfrontiersin.org. In immune cells, A3AR activation can influence the recruitment, survival, and function of cells like macrophages and mast cells mdpi.com. Furthermore, A3AR activation in mast cells can trigger the upregulation of growth factors, cytokines, and chemokines, potentially through coupling to Gi3 and PI3Kgamma signaling pathways frontiersin.org. Adenosine signaling pathways involving A1R and A3R can also exert effects that oppose those mediated by A2A and A2B receptors in immune cells mdpi.com. Interactions between different adenosine receptor subtypes, such as heteromer formation between A1R and A2AR, or A2AR and dopamine (B1211576) receptors, have also been described, indicating a complex interplay within cellular signaling networks frontiersin.orgsemanticscholar.org. Additionally, enzymes like adenosine deaminase (ADA) interact with adenosine receptors in immune cells physiology.org, and nucleoside transporters and ectoenzymes such as CD39 and CD73 play roles in regulating extracellular adenosine levels and metabolism frontiersin.org.

Preclinical in Vivo Research Methodologies and Models Utilizing Mrs 3777 Hemioxalate

Selection of Relevant Animal Species for Adenosine (B11128) Receptor Research

The selection of appropriate animal species is critical for studying the complex roles of adenosine receptors in vivo. Rodents, particularly mice and rats, are frequently utilized due to their well-characterized physiology, genetic tractability, and the availability of established models for various diseases. These species offer a balance between biological relevance and practical research considerations, allowing for detailed investigation of A3AR function and modulation by compounds like MRS 3777 hemioxalate. The genetic background of these animals can influence adenosine receptor expression and downstream signaling, making strain selection an important methodological consideration.

Pharmacological Characterization of Adenosine A3 Receptor Modulation in Animal Models

Pharmacological characterization of this compound in vivo involves assessing its ability to interact with and modulate A3ARs within a living system. This often includes evaluating its efficacy in altering physiological responses known to be mediated by A3ARs. Studies may involve measuring the compound's impact on specific cellular signaling pathways activated or inhibited by A3ARs, or observing its effects on behavioral or physiological endpoints that are sensitive to A3AR activation or blockade. The precise mechanisms by which this compound exerts its effects are investigated through a combination of in vivo assays designed to confirm target engagement and functional consequences.

Investigation of Physiological and Pathophysiological Roles of Adenosine A3 Receptors Using this compound as a Research Tool

This compound serves as a crucial pharmacological probe to elucidate the multifaceted roles of A3ARs in both normal physiological processes and disease states. By selectively modulating A3AR activity in animal models, researchers can dissect the receptor's involvement in various biological functions, such as inflammation, immune responses, and cellular protection. Investigating the consequences of A3AR modulation with this compound helps to understand how dysregulation of this receptor contributes to disease pathogenesis and to identify potential therapeutic targets.

Application in Preclinical Animal Models for Studying Disease Mechanisms

The utility of this compound extends to its application in various preclinical animal models to unravel disease mechanisms and explore therapeutic strategies.

Animal Models of Pain (e.g., Nociception)

In models of pain, this compound has been investigated for its potential to modulate nociceptive pathways. Adenosine A3 receptors are known to play a role in pain perception, and compounds that interact with these receptors can influence pain signaling. Research utilizing this compound in animal models of pain aims to characterize its analgesic or pro-nociceptive effects, contributing to a deeper understanding of the neurobiological basis of pain and the therapeutic potential of A3AR modulators.

Models of Vascular and Joint Capsule Calcification

Studies have explored the involvement of adenosine A3 receptors in processes related to vascular and joint capsule calcification. This compound has been used in animal models to investigate whether modulating A3ARs can influence the progression or development of calcification in these tissues. These investigations aim to identify the specific mechanisms by which A3ARs impact mineralization processes, potentially offering insights into interventions for conditions characterized by aberrant calcification.

Preclinical Models of Viral Infections (e.g., Zika Viraemia)

This compound has also found application in preclinical models of viral infections, including studies on Zika virus. Research in this area focuses on understanding the role of adenosine A3 receptors in host antiviral responses or in the pathogenesis of viral diseases. By employing this compound, scientists can explore how A3AR modulation affects viral load, disease progression, or the host immune response to infection, thereby contributing to the development of novel antiviral strategies.

Theoretical Applications and Future Research Directions of Mrs 3777 Hemioxalate

Integration of Multi-Omics Approaches in MRS 3777 Hemioxalate Research

The advancement of understanding complex biological mechanisms and the precise mode of action of pharmacological agents like this compound necessitates the integration of multi-omics approaches. These methodologies, encompassing genomics, transcriptomics, proteomics, metabolomics, and epigenomics, offer a comprehensive view of cellular and systemic responses to therapeutic interventions. For this compound, a selective antagonist of the A₃ adenosine (B11128) receptor (A₃AR), multi-omics integration can provide unparalleled insights into its downstream signaling cascades, cellular effects, and potential therapeutic applications beyond its primary known targets.

By combining transcriptomic data (gene expression profiles) with proteomic data (protein abundance and modifications) and metabolomic data (metabolite levels), researchers can map the intricate network of molecular events triggered by A₃AR antagonism. For instance, transcriptomic analysis might reveal changes in the expression of genes involved in inflammatory pathways or cell survival following this compound treatment. Proteomics could then identify specific proteins whose activity or localization is altered, confirming or refining the functional consequences of these gene expression changes. Metabolomics can further elucidate the impact on metabolic pathways, potentially revealing how A₃AR modulation affects cellular energy status or the production of key signaling molecules.

Q & A

Q. What experimental methods are essential for characterizing the structural and chemical identity of MRS 3777 hemioxalate?

To confirm the compound’s identity, researchers should employ:

- X-ray crystallography for resolving its crystal structure, using programs like SHELXL for refinement .

- Spectroscopic techniques (e.g., NMR, IR) to verify functional groups and purity.

- Elemental analysis to validate stoichiometry, particularly for the hemioxalate counterion.

- High-performance liquid chromatography (HPLC) to assess purity and stability under experimental conditions .

Q. How can researchers validate the selectivity of this compound as an adenosine A3 receptor antagonist?

Methodological steps include:

- Competitive binding assays using radiolabeled ligands (e.g., [³H]-MRE 3008F20) to measure Ki values against adenosine receptor subtypes (A1, A2A, A2B, A3) .

- Functional assays (e.g., cAMP inhibition in transfected HEK-293 cells) to confirm receptor antagonism .

- Cross-reactivity screening against unrelated GPCRs to rule off-target effects .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies of this compound in disease models?

Key factors include:

- Dose optimization based on pharmacokinetic profiling (e.g., bioavailability, half-life) in preclinical species.

- Control groups to account for adenosine receptor desensitization or compensatory pathways .

- Tissue-specific delivery methods (e.g., intracerebroventricular infusion for CNS studies) to enhance target engagement .

- Validation of receptor knockdown in knockout models to confirm mechanism-specific effects .

Q. How should researchers address contradictory data on this compound’s binding affinity across studies?

Contradictions may arise from:

- Assay variability (e.g., buffer composition, temperature). Standardize protocols per guidelines for pharmacological experiments .

- Species differences (e.g., human vs. rat A3 receptors). Use species-matched receptor constructs in transfected cell lines .

- Batch-to-batch compound variability . Re-characterize purity and stability for each experimental batch .

Q. What strategies can resolve structural ambiguities in this compound during crystallographic refinement?

- Use SHELXE for phase improvement in low-resolution datasets and SHELXL for anisotropic displacement parameter refinement .

- Validate hydrogen-bonding networks and counterion placement via density functional theory (DFT) calculations .

- Cross-reference with Cambridge Structural Database entries for analogous hemioxalate compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.